molecular formula C46H87N3O14P2 B009316 Ara-cdp-opg CAS No. 103383-67-1

Ara-cdp-opg

Cat. No. B009316
M. Wt: 968.1 g/mol
InChI Key: VZNJHZQSKLZCNH-JGJFOBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ara-cdp-opg, also known as arabinocytidine-5'-diphospho-1-octadecylglycerol, is a lipophilic nucleoside analogue that has been widely studied for its potential use in cancer treatment. This compound is synthesized using a multistep process that involves the combination of arabinocytidine and 1-octadecylglycerol. In

Mechanism Of Action

The mechanism of action of Ara-cdp-opg is not fully understood, but studies have suggested that it works by inhibiting DNA synthesis. This compound is incorporated into the DNA of cancer cells, causing DNA damage and ultimately leading to cell death. Ara-cdp-opg has also been shown to induce apoptosis in cancer cells, further contributing to its antitumor activity.

Biochemical And Physiological Effects

Ara-cdp-opg has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of DNA polymerase, an enzyme that is involved in DNA replication. Ara-cdp-opg has also been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. Additionally, this compound has been found to modulate the expression of several genes involved in cell cycle regulation and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using Ara-cdp-opg in lab experiments is its lipophilic nature, which allows it to easily penetrate cell membranes and reach its target within the cell. However, this compound can be difficult to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of Ara-cdp-opg is not fully understood, which may make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on Ara-cdp-opg. One area of focus could be on improving the synthesis method to make this compound more readily available for research and potential clinical use. Additionally, further studies could be conducted to better understand the mechanism of action of Ara-cdp-opg and to identify potential drug targets for cancer treatment. Finally, research could be conducted to explore the potential use of this compound in combination with other cancer treatments to enhance its antitumor activity.
In conclusion, Ara-cdp-opg is a lipophilic nucleoside analogue that has shown promise as a potential cancer treatment. Its antitumor activity, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research and development. While there are some limitations to using this compound in lab experiments, future research could help to address these challenges and identify new directions for exploring the potential of Ara-cdp-opg in cancer treatment.

Synthesis Methods

The synthesis of Ara-cdp-opg involves the combination of Ara-cdp-opgine and 1-octadecylglycerol. The first step of the synthesis involves the protection of the hydroxyl group in the 3' position of Ara-cdp-opgine using a tert-butyldimethylsilyl group. The 5' hydroxyl group of Ara-cdp-opgine is then phosphorylated using a phosphoramidite derivative, forming Ara-cdp-opgine-5'-phosphoramidite. The protected 3' hydroxyl group is then deprotected, and the resulting compound is coupled with 1-octadecylglycerol using a phosphoramidite coupling reaction. The final product is purified using column chromatography.

Scientific Research Applications

Ara-cdp-opg has been studied for its potential use in cancer treatment. Studies have shown that this compound has antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Ara-cdp-opg has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for further development as a cancer treatment.

properties

CAS RN

103383-67-1

Product Name

Ara-cdp-opg

Molecular Formula

C46H87N3O14P2

Molecular Weight

968.1 g/mol

IUPAC Name

[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate

InChI

InChI=1S/C46H87N3O14P2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-58-36-39(61-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)37-59-64(54,55)63-65(56,57)60-38-40-43(51)44(52)45(62-40)49-34-33-41(47)48-46(49)53/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53)/t39?,40-,43-,44+,45-/m1/s1

InChI Key

VZNJHZQSKLZCNH-JGJFOBQESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

synonyms

1-beta-D-arabinofuranosylcytosine 5'-diphosphate-1-O-octadecyl-2-O-palmitoyl-glycerol
ara-CDP-1-O-octadecyl-2-O-palmitoyl-sn-glycerol
ara-CDP-3-O-octadecyl-2-O-palmitoyl-sn-glycerol
ara-CDP-OPG

Origin of Product

United States

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